2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene
Description
2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene is a chlorinated aromatic propene derivative characterized by a 4-chloro-3-methylphenyl substituent attached to a chloropropene backbone.
Properties
IUPAC Name |
1-chloro-4-(2-chloroprop-2-enyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIVROXVIACMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223286 | |
| Record name | 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-23-6 | |
| Record name | 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene typically involves the chlorination of 4-chloro-3-methylphenol followed by a series of reactions to introduce the propene chain. One common method includes:
Chlorination: 4-chloro-3-methylphenol is chlorinated using chlorine gas in the presence of a catalyst to form 2-chloro-4-chloro-3-methylphenol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols under varying pH conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Hydroxylated, aminated, and thiolated derivatives.
Scientific Research Applications
Chemistry
2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene serves as a significant intermediate in organic synthesis. It is used to construct more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic attack, allowing for the introduction of different functional groups.
- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Introduction of new functional groups |
| Cross-Coupling | Formation of carbon-carbon bonds via palladium catalysts |
Biology
In biological research, this compound is being investigated for its potential effects on cellular processes. Studies focus on:
- Biological Activity : Its interactions with various biomolecules, including enzymes and receptors.
- Toxicology Studies : Evaluating the mutagenic potential and safety profile of the compound.
| Study Type | Focus Area |
|---|---|
| Biological Activity | Interaction with enzymes and receptors |
| Toxicology | Assessment of mutagenic potential |
Medicine
The compound is explored for its therapeutic applications:
- Drug Development : It serves as a precursor for the synthesis of pharmacologically active compounds.
- Potential Therapeutics : Research is ongoing to evaluate its efficacy in treating specific diseases.
| Application | Description |
|---|---|
| Drug Development | Precursor for pharmacologically active compounds |
| Therapeutics | Evaluation for efficacy in disease treatment |
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials:
- Polymer Production : It contributes to the synthesis of polymers with desired properties.
- Specialty Chemicals : Used in creating chemicals with specific functionalities for various applications.
| Industry Application | Description |
|---|---|
| Polymer Production | Synthesis of polymers with tailored properties |
| Specialty Chemicals | Creation of chemicals with specific functionalities |
Case Study 1: Synthesis of Complex Molecules
A study demonstrated the use of this compound as a key intermediate in synthesizing a series of novel anti-cancer agents. The compound facilitated the formation of targeted structures that exhibited significant cytotoxicity against cancer cell lines.
Research conducted on the biological activity of this compound revealed its potential as an enzyme inhibitor. In vitro assays indicated that it could inhibit specific pathways involved in tumor growth, suggesting further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Substituent Variations
The following compounds share a chloropropene backbone but differ in substituent type, position, and electronic effects on the phenyl ring:
Table 1: Structural Comparison of Analogous Chloropropene Derivatives
Physicochemical Properties
- Lipophilicity (logP):
The target compound’s 4-chloro-3-methylphenyl group confers moderate lipophilicity, intermediate between the polar methoxy derivative (logP ~3.0 estimated) and the more halogenated analogs (logP ~4.1 for fluorine/chlorine-substituted derivatives) . - Thermal Stability:
Halogenated derivatives with electron-withdrawing groups (e.g., fluorine in –10) exhibit higher thermal stability due to reduced electron density on the aromatic ring .
Crystallographic and Supramolecular Behavior
- Crystal Packing:
While crystallographic data for the target compound is unavailable, analogs in –7 demonstrate that substituent position influences hydrogen bonding and π-π stacking. The methyl group in the target may disrupt planar packing, reducing crystallinity compared to fluorine-substituted derivatives . - Halogen Bonding: Fluorine and chlorine substituents (–10) can participate in halogen bonding, a feature absent in the methoxy or methyl-substituted target compound .
Biological Activity
2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene, a halogenated alkene, has garnered interest in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes chlorine and methyl groups attached to a phenyl ring linked to a propene chain. The biological activity of this compound encompasses a range of effects, including antimicrobial properties, interactions with cellular processes, and potential therapeutic applications.
The biological effects of this compound are attributed to its interactions with specific molecular targets within cells. The compound may exert its effects by:
- Binding to Enzymes or Receptors : This can alter enzyme activity or receptor signaling pathways, influencing various cellular processes.
- Disruption of Cell Membranes : The compound's hydrophobic properties may allow it to integrate into microbial membranes, leading to cell lysis and death.
- Modulation of Gene Expression : It may affect the transcriptional activity of certain genes involved in cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Proteus vulgaris | 0.015 |
The compound demonstrated complete inhibition of bacterial growth within 8 hours against these strains, showing promise as an antimicrobial agent .
Case Studies and Research Findings
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various chlorinated compounds, including this compound. Results indicated that it effectively inhibited Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and E. coli .
- Mechanistic Insights : Further investigations revealed that the compound disrupts microbial cell membranes, leading to loss of membrane integrity and ultimately cell death. This mechanism was confirmed through electron microscopy studies that showed morphological changes in treated bacterial cells .
Applications in Medicine and Industry
The potential therapeutic applications of this compound are being explored in drug development, particularly as a precursor for synthesizing novel antibiotics and antifungal agents. Its use in the production of disinfectants and preservatives is also notable due to its antimicrobial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
